molecular formula C21H17N3O2 B11428627 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11428627
M. Wt: 343.4 g/mol
InChI Key: LADDRPDIGSDXRB-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a benzodioxin moiety with an imidazo[1,2-a]pyridine framework, making it a subject of study for its biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it has been studied for its potential to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its combined benzodioxin and imidazo[1,2-a]pyridine structure, which imparts distinct chemical and biological properties. This dual framework allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H17N3O2/c1-2-6-15(7-3-1)20-21(24-11-5-4-8-19(24)23-20)22-16-9-10-17-18(14-16)26-13-12-25-17/h1-11,14,22H,12-13H2

InChI Key

LADDRPDIGSDXRB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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